Ethyl(2-chloroethyl)phenylcarbamate

thermal stability process chemistry halocarbamate degradation

Ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9), systematically named ethyl N-(2-chloroethyl)-N-phenylcarbamate, is a halogenated N,N-disubstituted phenylcarbamate with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. The compound belongs to the N-phenylcarbamate class, which has been extensively investigated for herbicidal, fungicidal, and plant-growth-regulating activities since the 1940s.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 947-99-9
Cat. No. B14752211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2-chloroethyl)phenylcarbamate
CAS947-99-9
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CCCl)C1=CC=CC=C1
InChIInChI=1S/C11H14ClNO2/c1-2-15-11(14)13(9-8-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeySNNRBWGUDWXACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9): N-Ethyl-N-phenylcarbamate Identity and Procurement Baseline


Ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9), systematically named ethyl N-(2-chloroethyl)-N-phenylcarbamate, is a halogenated N,N-disubstituted phenylcarbamate with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol [1]. The compound belongs to the N-phenylcarbamate class, which has been extensively investigated for herbicidal, fungicidal, and plant-growth-regulating activities since the 1940s [2]. Its defining structural features are the simultaneous presence of an N-ethyl substituent, an N-(2-chloroethyl) group, and an ethyl carbamate ester, creating a tertiary carbamate scaffold that distinguishes it from both the simpler N-monosubstituted phenylcarbamates and from halogenated phenylcarbamates that lack the N-alkyl group. The compound was first reported in the context of synthetic studies on halocarbamates, where its thermal behavior was noted to differ markedly from that of related haloalkyl carbamates [1].

Why Generic Substitution of Ethyl(2-chloroethyl)phenylcarbamate with In-Class N-Phenylcarbamates Is Scientifically Unsupported


The N-phenylcarbamate class encompasses structurally diverse members whose biological and physicochemical profiles are exquisitely sensitive to substitutions on both the nitrogen atom and the ester alcohol portion [1]. Ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9) differs from its closest in-class analogs in at least two critical architectural features: (i) it bears an N-ethyl substituent, creating a tertiary carbamate center absent in N-H phenylcarbamates such as 2-chloroethyl N-phenylcarbamate (CAS 3747-48-6), which fundamentally alters hydrolytic stability, hydrogen-bonding capacity, and steric environment around the carbamate carbonyl [2]; and (ii) it incorporates a 2-chloroethyl group on the nitrogen rather than on the ester oxygen, a regiochemical distinction that changes electrophilic reactivity and thermal degradation pathways. The commercial herbicide literature on N-phenylcarbamates demonstrates that seemingly minor alkyl substitutions—e.g., ethyl versus isopropyl versus 2-chloroethyl on the ester oxygen—produce large differences in herbicidal potency, selectivity, and soil persistence [1]. Generic procurement of an in-class analog without accounting for these structural variables risks obtaining a compound with divergent reactivity, stability, and biological activity relative to the specified target.

Quantitative Differentiation Evidence for Ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9) Versus Closest Analogs


Thermal Stability Advantage: Distillation Without Oxazolidone Decomposition Versus Unstable Halocarbamates

Ethyl N-(2-chloroethyl)-N-phenylcarbamate (CAS 947-99-9) can be purified by vacuum distillation with an 80% yield without undergoing thermal decomposition to 3-phenyl-2-oxazolidone. This stands in direct contrast to the behavior previously reported for related halocarbamates, which undergo cyclodecomposition to oxazolidones under similar thermal conditions [1]. The compound was distilled at 115 °C at 0.7 mm Hg, and the residue left in the distillation flask contained 10–30% of 3-phenyl-2-oxazolidone derived from a competing decomposition pathway [1]. The source document explicitly notes that this non-decomposing distillation behavior was unexpected, as 'previous investigators had reported with such halocarbamates' that distillation led to oxazolidone formation [1].

thermal stability process chemistry halocarbamate degradation

Predicted Physicochemical Differentiation: LogP, Boiling Point, and Density Versus N-H Analog and Herbicidal N-Phenylcarbamates

The computed/experimental physicochemical parameters of ethyl(2-chloroethyl)phenylcarbamate differentiate it from the most structurally proximal analogs. Its boiling point (309.7 °C at 760 mmHg) and density (1.187 g/cm³) are documented in cheminformatics databases . The compound's structure—an N,N-disubstituted carbamate containing a chloroethyl group—is predicted to yield a higher logP and increased lipophilicity relative to N-H phenylcarbamates such as 2-chloroethyl N-phenylcarbamate (CAS 3747-48-6, C9H10ClNO2, MW 199.63), due to the additional ethyl substituent on nitrogen blocking a hydrogen-bond donor site [1]. Within the broader class, alkyl N-phenylcarbamates show a linear relationship between carbon count and gas chromatographic retention index, and the target compound, with its additional N-ethyl group (C11 vs. C9 for 2-chloroethyl N-phenylcarbamate), is predicted to exhibit longer retention and higher hydrophobicity [2].

physicochemical properties formulation development logP comparison

N-Ethyl Substitution Confers Tertiary Carbamate Architecture: Structural Distinction from N-H and N-Aryl Carbamates with Implications for Hydrolytic Stability

Ethyl(2-chloroethyl)phenylcarbamate contains a fully substituted nitrogen atom (N-ethyl, N-2-chloroethyl, N-phenyl), classifying it as a tertiary N,N-disubstituted carbamate. This architecture eliminates the N–H proton present in secondary N-monosubstituted phenylcarbamates such as 2-chloroethyl N-phenylcarbamate (CAS 3747-48-6) and all simple alkyl N-phenylcarbamates used as herbicides (e.g., propham, chlorpropham) [1]. The absence of an N–H functionality precludes hydrogen-bond donation, alters the electronic environment of the carbamate carbonyl, and is known from fundamental carbamate chemistry to modify both acid- and base-catalyzed hydrolysis rates relative to N–H analogs . N,N-dialkyl carbamates decompose in strongly acidic media via a different mechanistic pathway than N-monosubstituted carbamates, involving carbon dioxide, olefin, alkyl halide, and alcohol generation, with reaction rates closely following the acidity function .

carbamate stability hydrolysis kinetics N-substitution effects

Divergent Thermal Degradation Pathway: Competitive Oxazolidone Formation Versus Pure Distillability

During the vacuum distillation of ethyl(2-chloroethyl)phenylcarbamate, a competing thermal cyclization reaction produces 3-phenyl-2-oxazolidone as a byproduct (10–30% recovered from the distillation residue) [1]. The major product (80% yield) is the intact target carbamate collected as the distillate. This divergent behavior—simultaneous distillability of the parent compound and competitive cyclization—defines a unique thermal profile. Other halocarbamates reportedly undergo predominant or exclusive oxazolidone formation upon heating, precluding recovery of the parent carbamate [1]. The target compound thus occupies an intermediate thermal stability window: sufficiently stable to permit distillation, yet reactive enough that a portion cyclizes, enabling potential in-situ generation of 3-phenyl-2-oxazolidone as a co-product if desired.

oxazolidone byproduct thermal degradation carbamate cyclization

Known Synthetic Route with Documented Parameters: Reproducible Preparation from N-(2-Chloroethyl)aniline

The synthesis of ethyl(2-chloroethyl)phenylcarbamate is described with full experimental detail: N-(2-chloroethyl)aniline (1.5 mol) in pyridine/benzene is treated with ethyl chloroformate (1.5 mol) at 10 °C, followed by aqueous workup and vacuum distillation [1]. The reported distillation parameters (108–140 °C at 0.3–1.5 mm Hg, redistillation at 115 °C / 0.7 mm Hg) and yield (80%) provide a benchmark for procurement quality assessment. In contrast, closely related carbamates such as the N-H analog 2-chloroethyl N-phenylcarbamate (CAS 3747-48-6) are synthesized via different routes (e.g., reaction of 2-chloroethanol with phenyl isocyanate), yielding structurally and functionally different products [2].

synthesis protocol reproducibility carbamate preparation

Evidence-Grounded Application Scenarios for Ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9)


Synthetic Intermediate Requiring Distillable Halocarbamate Without Predominant Oxazolidone Degradation

In multi-step organic syntheses where a haloalkyl carbamate building block must be purified by distillation prior to subsequent transformations, ethyl(2-chloroethyl)phenylcarbamate (CAS 947-99-9) is uniquely suited: it is one of the few documented halocarbamates that can be vacuum-distilled in 80% yield without predominantly decomposing to an oxazolidone [1]. The competing oxazolidone formation (10–30%) is manageable and can be separated from the desired distillate. This contrasts with other haloalkyl carbamates that suffer complete or near-complete cyclodecomposition under similar conditions, rendering them impractical for distillation-based purification.

Pharmacological Probe Development Leveraging Tertiary Carbamate Architecture

The N-ethyl-N-(2-chloroethyl)-N-phenyl substitution pattern eliminates the N–H proton found in all common herbicidal phenylcarbamates (e.g., propham, chlorpropham), converting the compound from a secondary to a tertiary carbamate [1]. This structural distinction is critical for medicinal chemistry programs exploring carbamate-based enzyme inhibitors or prodrugs, where N–H lability is a known metabolic or chemical instability liability. The compound can serve as a scaffold for structure-activity relationship (SAR) studies comparing tertiary vs. secondary N-phenylcarbamate pharmacophores.

Controlled Pesticide Intermediate Development with Enhanced Lipophilicity

The compound's predicted higher lipophilicity relative to N–H phenylcarbamates (due to the additional N-ethyl group and absence of hydrogen-bond donor capacity) [1] makes it a candidate intermediate for controlled-release pesticide formulations [2]. The documented use of 2-chloroethyl N-phenylcarbamate (CAS 3747-48-6) as an intermediate for controlled-release pesticides [2] supports the analogous role for the N-ethyl derivative, with the added benefit that the tertiary carbamate may exhibit altered soil mobility and degradation kinetics compared to the secondary N–H analog.

Method Development Standard for Chromatographic Analysis of N,N-Disubstituted Phenylcarbamates

The established GC retention behavior of the alkyl N-phenylcarbamate homologous series [1] and the documented thermal stability of ethyl(2-chloroethyl)phenylcarbamate under distillation conditions [2] support its use as a reference standard for developing gas chromatographic and HPLC methods targeting N,N-disubstituted phenylcarbamates. Its distinct retention characteristics relative to N-monosubstituted analogs can aid in method selectivity validation.

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